N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyridine ring and a trimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of pyridine-3-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the pyridine ring and the trimethoxyphenyl group also contributes to its distinct properties compared to other hydrazones.
Properties
Molecular Formula |
C16H17N3O4 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-7-6-11(14(22-2)15(13)23-3)10-18-19-16(20)12-5-4-8-17-9-12/h4-10H,1-3H3,(H,19,20)/b18-10+ |
InChI Key |
KSNHYZVENWMWLP-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OC)OC |
Origin of Product |
United States |
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